Isopropyl benzoate
Overview
Description
Isopropyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with isopropanol. The compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical formula is C10H12O2, and it has a molecular weight of 164.20 g/mol .
Mechanism of Action
Target of Action
Isopropyl benzoate is a chemical substance classified as a fatty acid Similar compounds such as benzocaine act by preventing transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
It’s known that benzocaine, a related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The biosynthesis of similar phenolic compounds involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that this compound has been shown to inhibit the activity of cytochrome p450 enzymes in vitro, which may lead to drug interactions with other drugs .
Result of Action
It’s known that this compound is used as an antimicrobial agent .
Action Environment
It’s known that this compound is used in various environments due to its antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Isopropyl benzoate, like other esters, participates in biochemical reactions involving esterases, enzymes that catalyze the hydrolysis of esters. The nature of these interactions typically involves the breaking of the ester bond, converting this compound back into its constituent alcohol (isopropanol) and acid (benzoic acid). This reaction is fundamental to the metabolism of esters in biological systems .
Cellular Effects
For instance, the hydrolysis of this compound could potentially influence cell signaling pathways and cellular metabolism by increasing the levels of isopropanol and benzoic acid, both of which can participate in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its hydrolysis by esterases. This reaction results in the formation of isopropanol and benzoic acid, which can then participate in various biochemical reactions. For instance, benzoic acid can be further metabolized in the body, potentially influencing gene expression and enzyme activity .
Metabolic Pathways
This compound is likely to be involved in the ester metabolism pathway, where it is hydrolyzed into isopropanol and benzoic acid by esterases. These products can then enter various metabolic pathways. For instance, benzoic acid can be further metabolized in the body, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl benzoate can be synthesized through the esterification reaction between benzoic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
C6H5COOH+CH3CH(OH)CH3→C6H5COOCH(CH3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where benzoic acid and isopropanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield benzoic acid and isopropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: this compound can be reduced to benzyl alcohol and isopropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Benzoic acid and isopropanol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: Benzyl alcohol and isopropanol.
Scientific Research Applications
Isopropyl benzoate has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Comparison with Similar Compounds
Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol.
Methyl benzoate: Formed by the esterification of benzoic acid with methanol.
Isopropyl acetate: Formed by the esterification of acetic acid with isopropanol.
Comparison:
Ethyl benzoate and Methyl benzoate: Both have similar aromatic properties but differ in their alkyl groups, which affect their boiling points and solubility.
Isopropyl acetate: While it shares the isopropyl group with isopropyl benzoate, it has different chemical properties due to the presence of the acetate group instead of the benzoate group
This compound stands out due to its unique combination of the isopropyl group and the benzoate moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
propan-2-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQDZTYJVXMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044746 | |
Record name | Propan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a heavy, sweet, fruity-floral odour | |
Record name | Isopropyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
215.00 to 218.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Isopropyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.011 | |
Record name | Isopropyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
939-48-0 | |
Record name | Isopropyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2618834N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopropyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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